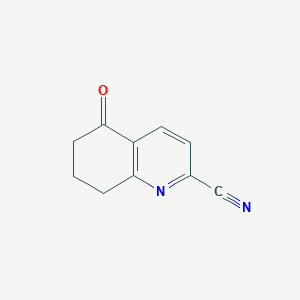

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile

Beschreibung

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile (C₁₀H₈N₂O; molecular weight: 172.19 g/mol) is a partially hydrogenated quinoline derivative featuring a ketone group at the 5-position and a nitrile substituent at the 2-position . The tetrahydroquinoline core imparts structural rigidity, while the electron-withdrawing nitrile group enhances reactivity in nucleophilic substitution or cycloaddition reactions. This compound is utilized as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents .

Eigenschaften

IUPAC Name |

5-oxo-7,8-dihydro-6H-quinoline-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-6-7-4-5-8-9(12-7)2-1-3-10(8)13/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUKTSLDCFAWHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=N2)C#N)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1471468-84-4 | |

| Record name | 5-oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile typically involves the reaction of 2-formyl-1,3-cyclohexanedione with various reagents. One common method includes the use of hydrazine hydrate in absolute ethanol, where the reaction mixture is refluxed for several hours . Another approach involves the reaction of 8-lithio- and 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide, followed by esterification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The choice of method depends on the desired purity and yield, as well as the availability of starting materials and reagents.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone group at position 5 undergoes selective oxidation under controlled conditions:

-

Oxidation to Quinoline Derivatives :

Treatment with KMnO₄ in acidic conditions converts the tetrahydroquinoline scaffold into a fully aromatic quinoline system via dehydrogenation.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | Quinoline-2-carbonitrile | 72% |

| CrO₃ | Acetic Acid, 60°C | 5-Oxo-quinoline-2-carbonitrile | 68% |

Reduction Reactions

The nitrile group undergoes hydrogenation or partial reduction:

-

Nitrile to Amine :

Catalytic hydrogenation (H₂, Pd/C) converts the nitrile to a primary amine while preserving the ketone. -

Ketone Reduction :

NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the nitrile.

| Reagent | Target Group | Product | Yield |

|---|---|---|---|

| H₂ (Pd/C) | –CN → –CH₂NH₂ | 5-Oxo-2-(aminomethyl)-5,6,7,8-tetrahydroquinoline | 85% |

| NaBH₄ | –CO → –CH(OH)– | 5-Hydroxy-5,6,7,8-tetrahydroquinoline-2-carbonitrile | 78% |

Nucleophilic Substitution

The nitrile group participates in nucleophilic substitution under basic conditions:

-

Ammonolysis :

Reaction with NH₃ in ethanol yields the corresponding carboxamide. -

Alcoholysis :

Methanol in HCl produces the methyl ester via Ritter reaction.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ | EtOH, 25°C | 2-Carbamoyl-5-oxo-5,6,7,8-tetrahydroquinoline | 63% |

| CH₃OH | HCl, reflux | Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate | 70% |

Cycloaddition and Ring Expansion

The compound acts as a dienophile in Diels-Alder reactions and undergoes ring expansion:

-

Diels-Alder with 1,3-Dienes :

Forms tricyclic derivatives under thermal conditions . -

Hydrazine Cyclization :

Reaction with pentafluorophenyl hydrazine yields pyridocinnolinones via intramolecular cyclization .

Functional Group Interconversion

The ketone group undergoes condensation reactions:

-

Schiff Base Formation :

Reacts with anilines to form imines. -

Knoevenagel Condensation :

With active methylene compounds (e.g., malononitrile), it forms α,β-unsaturated nitriles .

Electrophilic Aromatic Substitution

The aromatic ring undergoes halogenation and nitration:

-

Bromination :

Br₂ in acetic acid adds bromine at position 4. -

Nitration :

HNO₃/H₂SO₄ introduces a nitro group at position 7.

| Reagent | Position | Product | Yield |

|---|---|---|---|

| Br₂ (AcOH) | C4 | 4-Bromo-5-oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile | 65% |

| HNO₃/H₂SO₄ | C7 | 7-Nitro-5-oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile | 60% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Multidrug Resistance Reversal Agent

One of the most notable applications of 5-oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile is its role as a potential multidrug resistance (MDR) reversal agent in cancer therapy. MDR is a significant barrier to effective chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Research has demonstrated that derivatives of this compound can inhibit P-gp efflux, thereby enhancing the cytotoxic effects of conventional chemotherapeutic agents on resistant cancer cells. For instance, studies have shown that specific derivatives significantly induced apoptosis and exhibited high cytotoxicity against MES-SA-DX5 cells, a human uterine sarcoma cell line characterized by P-gp overexpression .

Organic Synthesis

Synthesis of Novel Derivatives

The compound serves as a building block for synthesizing various quinoline derivatives. Researchers have successfully synthesized numerous 2-substituted 5-oxo-5,6,7,8-tetrahydroquinazolines through reactions involving 2-formyl-1,3-cyclohexanedione and other reagents. These derivatives have shown promising biological activities and can be further modified to enhance their efficacy against different biological targets .

Pharmacological Applications

Positive Inotropic Effects

In pharmacological studies, this compound has been evaluated for its positive inotropic effects. This property indicates its potential use in treating conditions related to heart function by improving cardiac contractility. The compound's ability to modulate calcium signaling pathways may contribute to its effectiveness as a therapeutic agent .

Antifungal Properties

Research indicates that quinoline derivatives exhibit antifungal activity against various strains. Related compounds have demonstrated significant efficacy in inhibiting fungal growth, suggesting that this compound may also possess similar properties. This application could be particularly relevant in developing new antifungal agents .

Case Study: MDR Reversal

A study synthesized several derivatives of 5-oxo-tetrahydroquinolines and evaluated their effectiveness against P-gp-overexpressing MES-SA-DX5 cells. The results indicated that certain derivatives not only blocked P-gp efflux but also induced significant apoptosis and cell cycle alterations compared to non-cancerous cells .

Cytotoxicity Assessment

Cytotoxic effects were assessed using MTT assays across various cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The findings revealed that specific derivatives exhibited selective cytotoxicity towards MDR cells while sparing normal cells .

Synthesis and Structure-Activity Relationship

The synthesis of derivatives of 5-oxo-5,6,7,8-tetrahydroquinoline involves modifying the tetrahydroquinoline scaffold to enhance biological activity. Key modifications include:

| Derivative | Modification | Activity |

|---|---|---|

| A1 | 2,4-dichlorophenyl moiety | High P-gp inhibition |

| A2 | 4-bromophenyl moiety | Selective against MDR |

| B1 | Various substitutions | Induced apoptosis in resistant cells |

| B2 | Enhanced lipophilicity | Increased cytotoxicity |

These modifications aim to optimize the compound's potency against cancer cells while minimizing toxicity to normal cells .

Wirkmechanismus

The mechanism of action of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile involves its interaction with molecular targets such as ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp/ABCB1). By inhibiting these transporters, the compound can enhance the efficacy of chemotherapeutic agents by preventing drug efflux from cancer cells. Additionally, its positive inotropic effects are likely due to its interaction with calcium channels in cardiac muscle cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile and related compounds:

Structural and Functional Analysis

Ring Saturation and Conformation: The tetrahydroquinoline core in this compound exhibits partial saturation (positions 5–8), enabling planar aromatic regions for π-stacking. In contrast, hexahydroquinoline derivatives (e.g., ) have fully saturated rings, which may adopt puckered conformations, as described by Cremer-Pople coordinates .

Substituent Effects: Nitrile vs. Carboxylate: The nitrile group in this compound offers strong electron-withdrawing effects, whereas carboxylate esters (e.g., ) introduce steric bulk and modulate solubility. Amino and Aryl Groups: Amino-substituted derivatives (e.g., ) exhibit enhanced hydrogen-bonding capacity, critical for target binding in drug design. Aryl substituents (e.g., diphenyl in ) increase lipophilicity and π-stacking interactions.

Synthetic Utility :

Biologische Aktivität

Overview

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile (C10H8N2O) is a compound of significant interest in medicinal chemistry due to its unique structural features, including a carbonyl and a nitrile group on the quinoline ring. This compound has been explored for its potential biological activities, particularly in the fields of cancer treatment and multidrug resistance (MDR) reversal.

- Molecular Formula : C10H8N2O

- Molecular Weight : 172.19 g/mol

- CAS Number : 1471468-84-4

The biological activity of this compound primarily involves its interaction with ATP-binding cassette (ABC) transporters, notably P-glycoprotein (P-gp). By inhibiting these transporters, the compound enhances the efficacy of chemotherapeutic agents by preventing drug efflux from cancer cells. Additionally, it exhibits positive inotropic effects through interactions with calcium channels in cardiac muscle cells .

Anticancer Properties

The compound has shown promise as a multidrug resistance reversal agent. Studies indicate that derivatives of 5-oxo-tetrahydroquinoline can significantly block P-gp efflux and induce apoptosis in drug-resistant cancer cell lines. For instance, a study demonstrated that certain derivatives exhibited high cytotoxicity against MES-SA-DX5 human uterine sarcoma cells, indicating their potential as effective anticancer agents .

Summary of Findings from Recent Studies

Case Studies

- Multidrug Resistance Reversal : In a study involving various synthesized derivatives of 5-oxo-tetrahydroquinoline, compounds showed the ability to reverse MDR in P-gp overexpressing cancer cells. The most potent compounds induced apoptosis and demonstrated selective toxicity towards cancer cells compared to non-cancerous cells .

- Antiproliferative Activity : Another investigation evaluated the antiproliferative effects of 5-oxo-tetrahydroquinoline derivatives against multiple cancer cell lines. Results indicated that these compounds could effectively inhibit cell proliferation and induce cell death through apoptosis mechanisms .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 5-Oxo-5,6,7,8-tetrahydroquinazoline | Similar nitrogen arrangement | Moderate anticancer activity |

| Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate | Ester derivative | Antimicrobial and anticancer properties |

| 5-Oxohexahydroquinoline | Related structure | Significant MDR reversal activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using substituted cyclohexenones and cyanoacetamide derivatives. Optimization involves controlling temperature (80–100°C) and solvent polarity (e.g., ethanol or acetic acid). For example, hydrolysis of nitrile groups to carboxylic acids (as in related naphthyridines) requires concentrated sulfuric acid under reflux (90% yield) . Reproducibility hinges on strict stoichiometric ratios and inert atmospheres to prevent oxidation byproducts.

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, triclinic crystal systems (space group P1) with unit cell parameters a = 8.5931 Å, b = 8.7409 Å, and c = 11.0695 Å (α = 72.626°, β = 70.088°, γ = 80.035°) are reported for analogous tetrahydroquinoline derivatives . Complementary techniques include:

- FT-IR : C≡N stretch at ~2200 cm⁻¹.

- ¹H/¹³C NMR : Key signals include δ 2.2–2.8 ppm (methylene protons) and δ 170–180 ppm (carbonyl carbons).

Q. What analytical techniques are critical for purity assessment of this compound?

- Methodological Answer :

- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~8–10 min).

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 215–220.

- Elemental Analysis : Acceptable C, H, N deviations ≤0.4% from theoretical values.

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the stereochemistry of 5-Oxo-5,6,7,8-tetrahydroquinoline derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts optimized geometries and electrostatic potentials. For example, torsional angles (e.g., C7–C2–C3–C4 = −42.7°) derived from SC-XRD can be validated against computed values to confirm chair conformations in the tetrahydroquinoline ring. Discrepancies >5° may indicate crystal packing effects.

Q. What strategies address contradictions in spectroscopic data between synthesized batches?

- Methodological Answer : Batch inconsistencies often arise from:

- Solvent Polymorphism : Recrystallize from alternative solvents (e.g., DMSO vs. ethanol) to isolate stable polymorphs.

- Dynamic NMR : Resolve overlapping signals by variable-temperature ¹H NMR (e.g., −40°C to 25°C).

- SC-XRD Comparison : Validate unit cell parameters (e.g., monoclinic vs. triclinic systems) .

Q. How are pharmacological activities (e.g., anti-inflammatory) evaluated for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.